Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate
Description
Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate is a bicyclic isoxazoline derivative featuring an eight-membered cyclooctane ring fused to an isoxazole moiety, with a methyl ester substituent at the 3-position. The bicyclic scaffold is of interest due to its conformational flexibility, influenced by ring puckering dynamics , and its ability to mimic bioactive natural products.
Properties
IUPAC Name |
methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-11(13)10-8-6-4-2-3-5-7-9(8)15-12-10/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZIKWSZZFMXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2C1CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The methyl ester derivative can be contextualized against structurally related compounds, including sulfonamide-functionalized analogs and an amine derivative, which exhibit distinct physicochemical and biological properties. Key comparisons are summarized below:
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Synthetic Accessibility :
- Sulfonamide analogs (5f–5i) exhibit variable yields (49–98%), influenced by electronic and steric effects of substituents. For example, electron-withdrawing nitro groups (5h) reduce yields (49%) compared to electron-neutral or donating groups (5g: 98%) .
- The amine derivative is synthesized in moderate yields (40–62%), with method-dependent efficiency .
Physicochemical Properties :
- Melting points correlate with molecular symmetry and intermolecular interactions. Nitro-substituted 5h (153–154°C) has a higher melting point than fluorinated 5g (129–131°C), likely due to stronger π-stacking and dipole interactions .
- The methyl ester’s discontinuation (as per CymitQuimica ) may reflect challenges in synthesis, stability, or commercial demand compared to sulfonamide or amine analogs.
Biological Activity: The amine derivative demonstrates potent submicromolar activity against influenza A/H1N1, attributed to its ability to interfere with viral replication machinery . Sulfonamide analogs (5f–5i) lack reported antiviral data, suggesting their primary utility as synthetic intermediates or in non-pharmacological applications. The methyl ester’s biological profile remains unexplored, highlighting the critical role of functional group selection in modulating activity.
Structural and Conformational Insights :
- The cyclooctane ring’s puckering dynamics, quantified via Cremer-Pople coordinates , likely influence the scaffold’s adaptability to biological targets. Derivatives with bulky substituents (e.g., 5h) may exhibit restricted conformational flexibility compared to the methyl ester or amine.
Biological Activity
Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex bicyclic structure that includes an isoxazole ring, contributing to its potential reactivity and interaction with biological systems. Its chemical formula is with a molecular weight of approximately 221.27 g/mol. The structural configuration allows for various interactions with biological targets.
Research indicates that this compound may exhibit several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a significant contributor to cell death.
- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies
- Neuroprotection in vitro : A study conducted on neuronal cell lines demonstrated that treatment with the compound reduced markers of oxidative stress and apoptosis by up to 40% compared to untreated controls. This suggests a protective role against neurodegeneration.
- Antimicrobial Efficacy : In antimicrobial assays against E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively. These results indicate moderate antimicrobial activity.
- Anti-inflammatory Response : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels (TNF-α and IL-6) after 24 hours.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis by 40% | Study A |
| Antimicrobial Activity | MIC against E. coli: 32 µg/mL | Study B |
| MIC against S. aureus: 16 µg/mL | Study B | |
| Anti-inflammatory | Reduced TNF-α by 50% | Study C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
